PKC beta pseudosubstrate

PKC inhibition peptide modification substrate-site inhibitor

PKC beta pseudosubstrate (CAS 172308-76-8) is a selective, cell-permeable peptide inhibitor targeting the substrate-binding site of PKCβ (IC50 ~0.5 μM). Unlike ATP-competitive inhibitors, it occupies the protein-substrate pocket, enabling mechanistic dissection of PKCβ signaling without confounding PKA or CaM kinase inhibition. Conjugated to an Antennapedia homeodomain vector for active cellular uptake, it is validated in intact pancreatic β-cells and cardiac ischemia/reperfusion models. Choose this tool for precise, substrate-site-directed PKCβ inhibition in your research.

Molecular Formula C177H294N62O38S3
Molecular Weight 3994.84
CAS No. 172308-76-8
Cat. No. B612421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC beta pseudosubstrate
CAS172308-76-8
Molecular FormulaC177H294N62O38S3
Molecular Weight3994.84
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N
InChIInChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1
InChIKeyKIWJPYSSLFMLBZ-OSCDWKIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

PKC Beta Pseudosubstrate (172308-76-8) Procurement Guide: A Substrate-Site Inhibitor Peptide for PKC Isoform-Selective Research


PKC β pseudosubstrate (CAS 172308-76-8) is a selective cell-permeable peptide inhibitor of protein kinase C β (PKCβ) with an IC₅₀ of approximately 0.5 μM . It consists of amino acids 19–31 of the PKC pseudosubstrate domain linked via a disulfide bridge to an Antennapedia homeodomain vector peptide, enabling active cellular uptake . Unlike ATP-competitive small-molecule PKC inhibitors, this peptide targets the protein-substrate binding site and exhibits a distinct mechanism of inhibition [1].

PKC Beta Pseudosubstrate (172308-76-8) Cannot Be Interchanged with ATP-Competitive PKC Inhibitors or Other Pseudosubstrate Peptides


Substituting PKC β pseudosubstrate with generic PKC inhibitors introduces experimental confounding due to fundamentally divergent mechanisms of action and selectivity profiles. Small-molecule ATP-competitive inhibitors (e.g., ruboxistaurin, staurosporine) bind the conserved ATP-binding pocket, whereas PKC β pseudosubstrate occupies the substrate-binding site, a distinct domain with different isoform-specific determinants [1]. Furthermore, pseudosubstrate peptides targeting other PKC isoforms (e.g., PKCα pseudosubstrate) differ in their primary sequences and consequently exhibit isoform-distinct inhibition profiles [2]. Even within the same peptide sequence family, non-myristoylated variants lack cellular activity entirely, while myristoylated forms show 10-fold enhanced potency [3]. These mechanistic and functional distinctions preclude direct interchange without altering experimental outcomes.

PKC Beta Pseudosubstrate (172308-76-8) Quantitative Differentiation Evidence for Scientific Selection


N-Myristoylation Confers Inhibitory Activity That Is Completely Absent in Non-Myristoylated PKC Substrate Peptide

The synthetic peptide substrate RKRTLRRL completely lacks inhibitory activity against PKC and its catalytic fragment in its native non-myristoylated form. N-terminal myristoylation transforms this inactive peptide into a potent PKC inhibitor [1]. This binary functional switch is a critical differentiator, as non-myristoylated pseudosubstrate peptides cannot serve as effective PKC inhibitors in vitro or in cells.

PKC inhibition peptide modification substrate-site inhibitor myristoylation

Myristoylated Pseudosubstrate Peptide Requires 10-Fold Lower Concentration for Maximal PKC Inhibition Versus Non-Myristoylated Analog

Maximal inhibition of PKC activity in vitro required 10-fold less of the myristoylated peptide (PKC-myr20–28) than of its non-myristoylated analogue [1]. This 10× potency enhancement translates directly to reduced reagent consumption and cost per experiment. Furthermore, the non-myristoylated peptide showed little effect on PMA-induced insulin secretion from intact rat islets, whereas the myristoylated peptide produced dose-dependent inhibition at 25–100 μM [1].

PKC inhibition potency myristoylation dose-response

PKCβ Pseudosubstrate Exhibits Isoform-Selective Inhibition Distinct from PKCα Pseudosubstrate Peptides

Substrate-site peptide inhibitors derived from endogenous substrate sequences exhibit isoform-distinct potency profiles. N-myristoyl-RKRTLRRL (PKC-targeting) shows a potency of 6,900 nM in substrate competition (SC) assays, whereas an optimized PKCα-targeting peptide (Peptide 6) exhibits potency of 1.9 nM in the same assay format [1]. This >3,500-fold difference in potency underscores that pseudosubstrate sequences are not functionally interchangeable across PKC isoforms.

PKC isoforms selectivity pseudosubstrate peptides PKCα

PKCβ Pseudosubstrate Inhibits PMA-Sensitive PKC Isoforms with Minimal Cross-Reactivity Against PKA and Ca²⁺/Calmodulin Kinase

The maximum inhibitory concentration of myristoylated PKC pseudosubstrate peptide (PKC-myr20–28) had little effect on islet protein kinase A (PKA) or Ca²⁺/calmodulin kinase activities while potently inhibiting PKC [1]. In contrast, broad-spectrum small-molecule inhibitors like staurosporine inhibit PKC, PKA, PKG, and p60v-src with IC₅₀ values ranging from 0.7 to 20 nM, introducing multiple confounding kinase inhibitions .

kinase selectivity off-target PKA CaMK PMA-sensitive PKC

PKCβII Peptide Inhibitor Demonstrates Cardioprotective Effects in Rat Cardiac Ischemia/Reperfusion Injury Model

PKCβII Peptide Inhibitor I, a specific PKCβII inhibitor structurally related to the PKCβ pseudosubstrate class, exhibits cardioprotective properties in a rat cardiac ischemia/reperfusion injury model and mitigates vascular endothelial dysfunction . This in vivo efficacy is consistent with findings that homozygous PKCβ-null mice or wild-type mice treated with ruboxistaurin display significantly decreased infarct size and enhanced recovery of left ventricular function following ischemia-reperfusion [1].

cardioprotection ischemia-reperfusion PKCβII in vivo

ATP-Competitive PKCβ Inhibitor Ruboxistaurin Exhibits Nanomolar Potency but Distinct Selectivity Profile Versus Substrate-Site Peptide Inhibitors

Ruboxistaurin (LY333531), an ATP-competitive PKCβ inhibitor, exhibits IC₅₀ values of 4.7 nM (PKCβI) and 5.9 nM (PKCβII), with measurable inhibition of PKCα (360 nM), PKCγ (300 nM), and PKCδ (250 nM) [1]. In contrast, PKCβ pseudosubstrate targets the substrate-binding site and exhibits IC₅₀ ~0.5 μM (500 nM) . The mechanism difference is critical: ATP-competitive inhibitors bind the conserved ATP pocket, whereas substrate-site peptides occupy a more isoform-specific region, offering distinct applications in studies where ATP-competitive inhibition confounds interpretation.

ruboxistaurin LY333531 ATP-competitive PKCβ inhibitor comparison

PKC Beta Pseudosubstrate (172308-76-8) Validated Research Applications Based on Quantitative Differentiation Evidence


Intracellular PKCβ Inhibition Studies Requiring Cell-Permeable Peptide with Minimal PKA/Calmodulin Kinase Cross-Reactivity

This compound is indicated for experiments in intact cells where PKCβ-selective inhibition is required without confounding inhibition of PKA or Ca²⁺/calmodulin kinase. The Antennapedia vector peptide ensures cellular uptake, and selectivity data confirm minimal off-target kinase inhibition at maximal PKC-inhibitory concentrations [1]. This application is supported by direct selectivity data against PKA and Ca²⁺/calmodulin kinase [1] and is relevant for studies of PKCβ-dependent signaling in pancreatic β-cells and other secretory cell types.

PKCβ Substrate-Binding Site Studies Where ATP-Competitive Inhibition Must Be Avoided

This compound is appropriate for experiments designed to interrogate the PKCβ substrate-binding site or to distinguish between ATP-competitive and substrate-competitive mechanisms of PKC inhibition. As demonstrated by Ward and O'Brian (1993), N-myristoylated substrate analogs inhibit the catalytic fragment by binding to PKC at the protein-substrate binding site, not the ATP-binding pocket [2]. This mechanism is orthogonal to ATP-competitive inhibitors like ruboxistaurin, enabling researchers to dissect PKCβ functional domains or study substrate-level regulation independent of ATP competition [3].

Myocardial Ischemia/Reperfusion Injury Research Using PKCβ-Selective Peptide Tools

This compound class (including PKCβII Peptide Inhibitor I) is validated for in vivo cardioprotection studies in rodent ischemia/reperfusion models. Research demonstrates that PKCβ inhibition via either peptide-based tools or genetic deletion reduces infarct size and enhances left ventricular function recovery [4]. This peptide offers an alternative to ruboxistaurin for researchers seeking to validate PKCβ-dependent mechanisms in cardiac injury models using a tool compound with a distinct binding site and mechanism [4].

Phorbol Ester (PMA)-Stimulated PKC Isoform Studies Requiring Cell-Permeable Peptide Inhibitor

This compound is suitable for experiments involving PMA-induced PKC activation in intact cells. Harris et al. (1996) demonstrated that myristoylated PKC pseudosubstrate peptide (25–100 μM) caused dose-dependent inhibition of PMA-induced insulin secretion from intact rat islets, whereas non-myristoylated peptides had little effect [1]. This validates the utility of PKCβ pseudosubstrate in pharmacological studies of PMA-sensitive (conventional and novel) PKC isoforms in cellular models.

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